1-(吡咯烷-3-羰基)吡咯烷-3-羧酸盐酸盐

描述

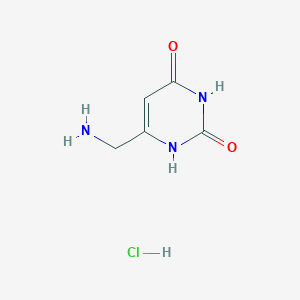

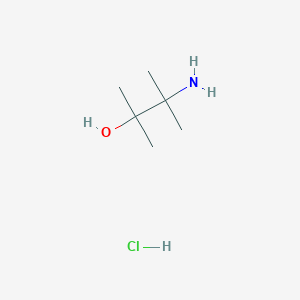

“1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1427380-11-7 . It has a molecular weight of 248.71 . The compound is in the form of an oil and is stored at room temperature .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride”, often involves organocatalytic enantioselective Michael addition reactions . These reactions typically involve 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H . This code provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 248.71 . The storage temperature is room temperature .科学研究应用

吡咯烷在药物发现中的应用

五元吡咯烷环是与“1-(吡咯烷-3-羰基)吡咯烷-3-羧酸盐酸盐”相关的核心结构元件,在药物化学中得到广泛利用。由于sp3杂化,其饱和支架允许有效探索药效团空间,为分子的立体化学做出重大贡献,并通过称为“伪旋转”的现象增强三维覆盖。吡咯烷衍生物(包括脯氨酸衍生物)因其靶向选择性和生物活性而受到研究,揭示了空间因素和立体化学在确定候选药物生物学特征中的重要性。这种多功能性突出了吡咯烷及其衍生物在设计具有多种生物活性的新化合物中的作用 (Li Petri et al., 2021).

表面活性剂和表面活性

基于吡咯烷酮的表面活性剂(通过吡咯烷酮环与吡咯烷衍生物密切相关)突出了含氮杂环的多功能性。这些衍生自吡咯烷酮的表面活性剂展示出显着的表面活性,与阴离子表面活性剂协同相互作用。这些相互作用基于吡咯烷酮羰基氧的电负性,它可以接受质子形成伪季铵离子,从而增强各种表面活性剂结构的水溶性、相容性和溶解性。这种相互作用说明了吡咯烷和吡咯烷酮衍生物在化学应用中可实现的功能多样性,包括提高衍生化合物的表面活性并降低其毒性 (Login, 1995).

安全和危害

未来方向

属性

IUPAC Name |

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPRFCRTPWRENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)

![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)